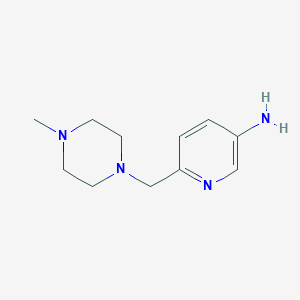
C-(2-Fluoro-3'-(trifluoromethoxy)biphenyl-4-yl)-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which couples a boronic acid derivative with an aryl halide under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product.
化学反応の分析
Types of Reactions
C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
類似化合物との比較
Similar Compounds
- C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine
- C-(2-Fluoro-3’-(difluoromethoxy)biphenyl-4-yl)-methylamine
- C-(2-Fluoro-3’-(trifluoromethyl)biphenyl-4-yl)-methylamine
Uniqueness
C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the biphenyl structure. This unique substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
[3-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c15-13-6-9(8-19)4-5-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7H,8,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYJUDZFPZENKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)

